3-Bromo-2-formylbenzamide
Description
3-Bromo-2-formylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a formyl group (-CHO) at the 2-position, and an amide (-CONH₂) group at the 1-position of the benzene ring. Bromine’s electron-withdrawing nature may influence reactivity in substitution or coupling reactions, while the formyl group offers a site for condensation reactions (e.g., Schiff base formation) .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-bromo-2-formylbenzamide |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
InChI Key |
HRWXJBYRMDWLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-2-formylbenzamide involves the bromination of 2-formylbenzamide. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Bromo-2-carboxybenzamide.
Reduction: 3-Bromo-2-hydroxymethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-formylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituent effects, physicochemical properties, and applications:
3-Bromo-2-hydroxybenzaldehyde
- Molecular Formula : C₇H₅BrO₂
- Functional Groups : Bromine (3-position), hydroxyl (-OH, 2-position), aldehyde (-CHO, 1-position).
- Key Properties :
- Applications :
The amide group may also enhance bioactivity in drug discovery contexts.
6-Bromo-3-fluoro-2-formylbenzamide
- Molecular Formula: C₈H₅BrFNO₂
- Functional Groups : Bromine (6-position), fluorine (3-position), formyl (-CHO, 2-position), amide (-CONH₂, 1-position).
- Key Properties :
- Applications: Not explicitly stated in evidence, but fluoro and bromo substituents are common in bioactive molecules (e.g., kinase inhibitors) .
Comparison with 3-Bromo-2-formylbenzamide: The position of bromine (6 vs. 3) affects electronic distribution on the aromatic ring.
3-Bromo-2-fluorobenzamide
- Functional Groups : Bromine (3-position), fluorine (2-position), amide (-CONH₂, 1-position).
- Key Properties :
- Applications :
Comparison with this compound :
The absence of a formyl group reduces opportunities for condensation reactions but simplifies synthetic pathways. Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to formyl derivatives.
Data Table: Comparative Analysis of Compounds
Research Findings and Implications
- Substituent Position Matters : Bromine at the 3-position (as in 3-Bromo-2-hydroxybenzaldehyde) facilitates intramolecular hydrogen bonding, whereas bromine at the 6-position (6-Bromo-3-fluoro-2-formylbenzamide) may sterically hinder π-stacking .
- Functional Group Synergy : Amide and formyl groups together (as in this compound) could enable dual reactivity (e.g., hydrogen bonding and condensation), making the compound versatile in drug design.
- Halogen Effects : Bromine and fluorine improve metabolic stability and binding interactions in bioactive molecules, though fluorine’s smaller size offers distinct electronic modulation .
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